2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid
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Overview
Description
2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of an intermediate Schiff base, which is then reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as hydroxylated, halogenated, and alkylated compounds. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid
- 2-Amino-4-(2-hydroxyphenyl)-4-oxobutanoic acid
- 2-Amino-4-(2-chlorophenyl)-4-oxobutanoic acid
Uniqueness
2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-10-5-3-2-4-7(10)9(13)6-8(12)11(14)15/h2-5,8H,6,12H2,1H3,(H,14,15) |
InChI Key |
SPJHXRHVIFGFCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(C(=O)O)N |
Origin of Product |
United States |
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